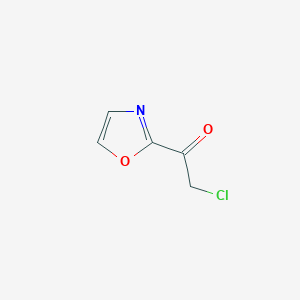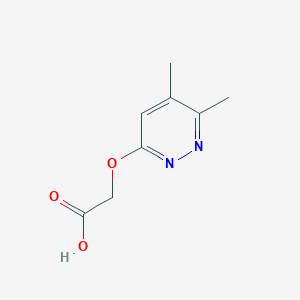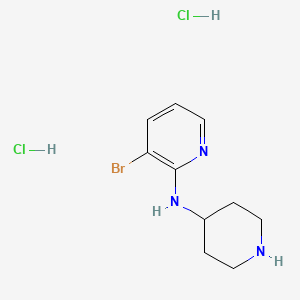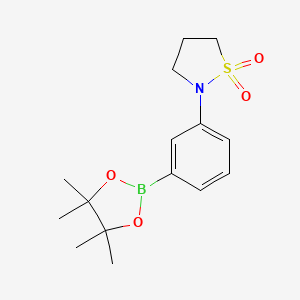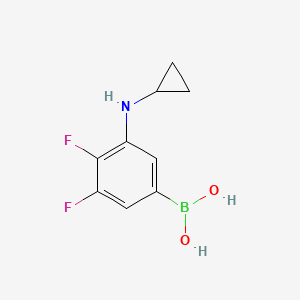
(3-(环丙基氨基)-4,5-二氟苯基)硼酸
描述
“(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are typically utilized in industrial processing and manufacturing, but are also used as additives in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes .
Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The specific molecular structure of “(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” was not found in the retrieved papers.Chemical Reactions Analysis
Boronic acids are known for their propensity to coordinate with diols, enabling their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They are also used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . The specific physical and chemical properties of “(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” were not found in the retrieved papers.科学研究应用
传感应用
硼酸,包括 (3-(环丙基氨基)-4,5-二氟苯基)硼酸之类的衍生物,以其与二醇和其他路易斯碱形成可逆共价络合物的能力而闻名。这种特性在开发用于各种生物和化学分析物的传感器方面特别有用。 例如,它们可以用于均相测定或非均相检测系统,以检测糖尿病患者的葡萄糖水平或检测环境污染物 .
治疗开发
硼酸与生物分子的相互作用可以用于治疗目的。它们已被探索用于药物递送系统,在这些系统中,它们可以增强药物通过膜的渗透性。 这可能导致某些药物的药代动力学得到改善 .
蛋白质操作和修饰
硼酸是蛋白质组学中用于标记蛋白质、操纵其功能或修饰其结构的宝贵工具。这是由于它们对某些氨基酸侧链中存在的顺式二醇具有亲和力。 此类修饰有助于了解蛋白质的功能和相互作用 .
分离技术
在分析化学领域,硼酸可用于分离糖类和其他含二醇的化合物。 这种应用利用了硼酸对二醇的选择性结合,这在色谱法和其他分离方法中很有用 .
铃木-宫浦交叉偶联
铃木-宫浦交叉偶联反应是一种广泛用于有机合成中形成碳-碳键的方法。硼酸,包括 (3-(环丙基氨基)-4,5-二氟苯基)硼酸,是该过程中的关键试剂。 它们因其稳定性、官能团耐受性和环境友好性而受到青睐 .
材料科学
硼酸可以掺入聚合物和其他材料中以赋予特定的功能。例如,它们可以用来制造响应性材料,这些材料在二醇或其他分析物的存在下会改变性质。 这对智能材料和涂层的开发具有影响 .
作用机制
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . They are also investigated as reversible covalent inhibitors .
Mode of Action
The compound (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical interactions, including the interference in signaling pathways and enzyme inhibition .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
Boronic acids are increasingly being seen in approved drugs, suggesting they have significant biological effects .
Action Environment
The stability of boronic acids and their esters in water suggests that they may be sensitive to the aqueous environment .
生化分析
Biochemical Properties
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound has been shown to interact with other biomolecules, such as diols and Lewis bases, through its boronic acid group, further expanding its utility in biochemical research .
Cellular Effects
The effects of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can modulate the activity of signaling proteins involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Moreover, its interaction with enzymes and proteins can lead to changes in gene expression patterns, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of action of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound can interact with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing for the temporary modulation of enzyme activity. Additionally, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can bind to other biomolecules, such as diols and Lewis bases, through its boronic acid moiety, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in biochemical assays and therapeutic applications.
Dosage Effects in Animal Models
The effects of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group of this compound can participate in metabolic reactions, leading to the formation of boronic esters and other derivatives . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is an important factor that determines its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The presence of targeting signals and post-translational modifications can influence the subcellular distribution of (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, thereby modulating its biochemical effects .
属性
IUPAC Name |
[3-(cyclopropylamino)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO2/c11-7-3-5(10(14)15)4-8(9(7)12)13-6-1-2-6/h3-4,6,13-15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPLUXUYZTZEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







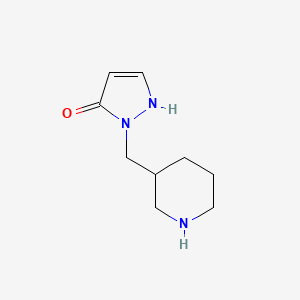
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)
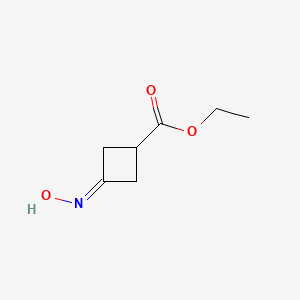
![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)
![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)

